N-(3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide
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Overview
Description
N-(3-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a benzodiazole moiety, and a phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often involve the use of catalysts, such as iron (III) chloride, and solvents like acetone or methanol .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient synthesis of N-blocked amides using N-blocked amino acids and amines .
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-triazole derivatives.
Reduction: Reduction reactions can modify the benzodiazole moiety.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for azide formation, and propargyl amide for click reactions. Reaction conditions often involve room temperature settings and the use of solvents like acetone and methanol .
Major Products
Major products formed from these reactions include furan-triazole derivatives and various substituted benzodiazole compounds .
Scientific Research Applications
N-(3-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial and anticancer properties
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(3-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and bind to receptors, thereby modulating biological pathways. For instance, it has been shown to inhibit NF-κB activity, which is involved in inflammatory and immune responses .
Comparison with Similar Compounds
Similar Compounds
Furanylfentanyl: A synthetic opioid with a similar furan ring structure.
Naphthofuran Derivatives: Compounds with similar furan and benzodiazole moieties, used in anticancer research.
Uniqueness
N-(3-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring, benzodiazole moiety, and phenylprop-2-en-1-yl group
Properties
Molecular Formula |
C24H23N3O2 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H23N3O2/c28-24(22-14-8-18-29-22)25-16-6-15-23-26-20-12-4-5-13-21(20)27(23)17-7-11-19-9-2-1-3-10-19/h1-5,7-14,18H,6,15-17H2,(H,25,28)/b11-7+ |
InChI Key |
RZPMYBLXOMAZEG-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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